Home > Products > Screening Compounds P31507 > BIX 01294 Trihydrochloride
BIX 01294 Trihydrochloride - 1392399-03-9

BIX 01294 Trihydrochloride

Catalog Number: EVT-262764
CAS Number: 1392399-03-9
Molecular Formula: C28H41Cl3N6O2
Molecular Weight: 600.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BIX 01294 Trihydrochloride Trihydrochloride is a synthetic, small-molecule compound primarily recognized for its role in epigenetic research. [] Classified as a diaminoquinazoline, it acts as a selective inhibitor of histone lysine methyltransferases (HMTs). [] Notably, it demonstrates a high affinity for the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, and its closely related homolog, EHMT1 (GLP). [, ]

This inhibitory action on G9a/GLP makes BIX 01294 Trihydrochloride Trihydrochloride a valuable tool for investigating the biological functions of these enzymes and their implications in various cellular processes, particularly those related to gene expression, cell proliferation, and differentiation. [, , , ] While initial studies focused on its anticancer properties, its applications have expanded to encompass diverse research areas, including neurodegenerative diseases, viral infections, and stem cell reprogramming. [, , ]

Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationship of BIX 01294 Trihydrochloride Trihydrochloride and its derivatives could lead to the development of more potent and selective G9a/GLP inhibitors with improved pharmacological properties. [, , , ]
  • Clinical Translation: While currently used primarily as a research tool, the therapeutic potential of BIX 01294 Trihydrochloride Trihydrochloride and its analogs warrants further exploration through preclinical and clinical trials. [, , , , ]
  • Combination Therapies: Combining BIX 01294 Trihydrochloride Trihydrochloride with other epigenetic drugs or conventional therapies could enhance therapeutic efficacy and overcome drug resistance in various diseases, including cancer. [, , , , , ]
  • Personalized Medicine: Research on BIX 01294 Trihydrochloride Trihydrochloride could contribute to developing personalized medicine approaches by targeting specific epigenetic modifications in individual patients, potentially improving treatment outcomes and minimizing side effects. [, ]
  • Understanding Long-Term Effects: Further research is needed to understand the long-term effects and potential toxicity of BIX 01294 Trihydrochloride Trihydrochloride, especially concerning its use in chronic conditions or during critical developmental stages. []

UNC0638

  • Compound Description: UNC0638 is a potent and selective inhibitor of G9a/GLP lysine dimethyltransferase complex with a reported Kd of 15 nM. [] It functions as a substrate-competitive inhibitor and has shown efficacy in reinforcing long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons. []
  • Relevance: UNC0638 shares a similar mechanism of action and targets the same histone methyltransferase complex as BIX 01294 Trihydrochloride, both leading to the inhibition of G9a/GLP. []

UNC0642

  • Compound Description: UNC0642 is a potent and selective inhibitor of G9a histone methyltransferase. [] It effectively prevents the loss of adult hippocampal neurogenesis caused by ethanol-induced proinflammatory extracellular vesicles. []
  • Relevance: Like BIX 01294 Trihydrochloride, UNC0642 targets G9a, inhibiting its activity and leading to a reduction in histone-3 lysine-9 di-methylation (H3K9me2). []

Decitabine

  • Compound Description: Decitabine is a DNA methyltransferase (DNMTase) inhibitor known to reactivate silenced genes. [] It has shown synergistic effects with BIX 01294 Trihydrochloride in increasing ε-globin expression in baboon erythroid progenitor cells. []
  • Relevance: While Decitabine targets DNMTase and BIX 01294 Trihydrochloride targets G9a, both are epigenetic modifiers. The combination of both compounds demonstrated a synergistic effect in gene reactivation, suggesting potential therapeutic benefits. []

5-Azacytidine

  • Compound Description: 5-Azacytidine is a DNA methyltransferase inhibitor. [, ] It was found to improve the self-renewal, hepatic, and osteogenic differentiation capacity of aged human adipose-derived mesenchymal stem cells (Ad-MSCs). [] Additionally, it exhibits synergistic effects with BIX 01294 Trihydrochloride in upregulating Ras-related GTPase C (RRAGC) protein expression. []
  • Relevance: Similar to Decitabine, 5-Azacytidine acts on DNA methylation, while BIX 01294 Trihydrochloride targets histone methylation. Despite targeting different epigenetic mechanisms, the synergistic effect of 5-Azacytidine and BIX 01294 Trihydrochloride on RRAGC expression suggests a potential combined therapeutic approach. [, ]

GSK343

  • Compound Description: GSK343 is a potent and selective inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). [] It demonstrated synergistic enhancement of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) responses in multiple myeloma cell lines when combined with BIX 01294 Trihydrochloride. []
  • Relevance: GSK343 and BIX 01294 Trihydrochloride target different histone methyltransferases, with GSK343 inhibiting EZH2 and BIX 01294 Trihydrochloride inhibiting G9a. The observed synergy in inducing apoptosis in multiple myeloma cells points to the potential of combining epigenetic therapies targeting different histone methyltransferases. []

SAHA (Suberoylanilide Hydroxamic Acid)

  • Compound Description: SAHA is a histone deacetylase (HDAC) inhibitor. [, ] It was found to enhance TRAIL-induced apoptosis in multiple myeloma cells when combined with BIX 01294 Trihydrochloride. [] Additionally, SAHA demonstrates synergistic reactivation of HIV-1 expression when used in combination with BIX 01294 Trihydrochloride in resting CD4+ T cells from HIV-1-infected individuals on highly active antiretroviral therapy (HAART). []
  • Relevance: SAHA and BIX 01294 Trihydrochloride affect different epigenetic mechanisms, with SAHA inhibiting HDACs and BIX 01294 Trihydrochloride inhibiting G9a. Nevertheless, they exhibit synergistic effects in enhancing TRAIL-induced apoptosis and reactivating HIV-1 expression, suggesting a potential for combining these epigenetic therapies. [, ]

Chaetocin

  • Compound Description: Chaetocin is a histone methyltransferase inhibitor that specifically targets Suv39H1. [, ] It demonstrated a synergistic effect with BIX 01294 Trihydrochloride in reactivating HIV-1 expression in resting CD4+ T cells from HIV-1-infected patients on HAART. [] Moreover, it has shown in vitro inhibition of MMSET (Multiple Myeloma SET domain) histone methyltransferase activity. []
  • Relevance: Although both Chaetocin and BIX 01294 Trihydrochloride are histone methyltransferase inhibitors, they target different enzymes. Their synergistic effect in HIV-1 reactivation highlights the potential of combined therapies targeting different histone methyltransferases. []

N-(1-benzylpiperidin-4-yl)-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine

  • Compound Description: This compound is a desmethoxyquinazoline derivative of BIX 01294 Trihydrochloride. [] Notably, it exhibits potent inhibitory activity against the DNA methyltransferase DNMT3A at low micromolar concentrations without significantly affecting DNMT1 or G9a. [] This compound demonstrates strong antiproliferative and cell death-inducing effects in human lymphoma U-937 and RAJI cells. []
  • Relevance: This compound represents a structurally modified version of BIX 01294 Trihydrochloride with a shift in target specificity. While it loses its inhibitory activity against G9a, it gains selective anti-DNMT3A activity. [] This highlights the possibility of fine-tuning the pharmacological profile through structural modifications of BIX 01294 Trihydrochloride.

EPZ-6438

  • Compound Description: EPZ-6438 is an inhibitor of EZH2. [] When used in combination with BIX 01294 Trihydrochloride, it can reduce the levels of H3K27me3 and H3K9me2, leading to increased expression of DLX5 and inhibited proliferation of SKM-1 cells. []
  • Relevance: This compound, similar to GSK343, targets EZH2, whereas BIX 01294 Trihydrochloride targets G9a. Their combined use suggests a potential for therapeutic strategies targeting both EZH2 and G9a to modulate gene expression and cell proliferation in specific contexts. []
Source and Classification

BIX 01294 was initially reported by Liu et al. in 2009, and its synthesis was detailed in subsequent studies focusing on the development of inhibitors for various histone methyltransferases . It is classified under the category of epigenetic modulators, specifically as a histone methyltransferase inhibitor. Its chemical structure is based on a quinazoline scaffold, which is common among several biologically active compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of BIX 01294 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available quinazoline derivatives.
  2. Bromocyclization: The initial step involves bromocyclization of diketopiperazine to form an intermediate.
  3. N-Methylation: This intermediate undergoes N-methylation using methyl iodide and lithium hexamethyldisilazane to introduce a methyl group.
  4. Reductive Coupling: A cobalt(I)-catalyzed reductive coupling step follows, yielding a dimeric product.
  5. Final Steps: Subsequent reactions include stereoselective hydroxylation and treatment with trifluoroacetic acid and hydrogen sulfide to yield BIX 01294 .

These steps demonstrate the compound's complex synthetic pathway, which requires careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

Structure and Data

BIX 01294 has a molecular formula of C_18H_22ClN_5O and a molecular weight of approximately 359.85 g/mol. Its structure features a quinazoline core substituted with various functional groups that contribute to its inhibitory activity against G9a. The specific arrangement of atoms allows for effective binding to the target enzyme, thereby inhibiting its activity.

Structural Characteristics

  • Quinazoline Core: Provides the scaffold necessary for biological activity.
  • Chloro Group: Enhances lipophilicity, aiding in cell membrane permeability.
  • Amine Substituents: Facilitate interactions with the active site of G9a.
Chemical Reactions Analysis

Reactions and Technical Details

BIX 01294 primarily functions through competitive inhibition of G9a, blocking its ability to methylate histones. This inhibition leads to:

  • Altered Gene Expression: By preventing H3K9 and H3K27 methylation, BIX 01294 can reactivate silenced genes.
  • Induction of Apoptosis: In various cancer cell lines, treatment with BIX 01294 has been shown to trigger apoptotic pathways, evidenced by increased levels of cleaved caspases .

Additionally, BIX 01294 has been demonstrated to inhibit hypoxia-inducible factor 1-alpha stability, impacting angiogenesis pathways .

Mechanism of Action

Process and Data

The mechanism by which BIX 01294 exerts its effects involves:

  1. Inhibition of Histone Methyltransferase Activity: By binding to G9a, it prevents the transfer of methyl groups from S-adenosylmethionine to histones.
  2. Regulation of Apoptotic Pathways: In bladder cancer cells, BIX 01294 has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like MCL1 through mechanisms involving ubiquitin-specific protease 9X (USP9X) .
  3. Impact on Cell Differentiation: In stem cells, it can promote differentiation processes by altering epigenetic marks that define cell fate .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: BIX 01294 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It exhibits reactivity towards nucleophiles due to the presence of halogenated groups.
Applications

Scientific Uses

BIX 01294 is primarily utilized in research settings for:

  • Cancer Research: As an inhibitor of G9a, it is studied for its potential to reverse epigenetic silencing in tumors and induce apoptosis in cancer cells.
  • Epigenetics Studies: It serves as a tool for understanding the role of histone methylation in gene regulation.
  • Stem Cell Research: Investigated for its ability to influence differentiation pathways through epigenetic modulation.

Properties

CAS Number

1392399-03-9

Product Name

BIX 01294

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride

Molecular Formula

C28H41Cl3N6O2

Molecular Weight

600.0 g/mol

InChI

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H

InChI Key

FMURUEPQXKJIPS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl

Synonyms

2-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine Trihydrochloride;

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.